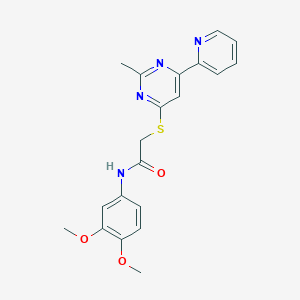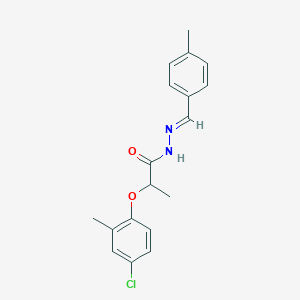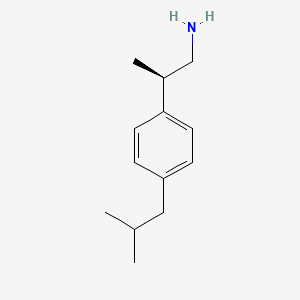
Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex organic compounds often involves multistep reactions, including cycloadditions, condensations, and functional group transformations. For compounds structurally related to benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate, synthesis methods include three-component reactions and cycloadditions involving azomethine ylides, which are indicative of the synthetic pathways that might be employed for its synthesis (Marandi, 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate has been studied using techniques like X-ray crystallography. These studies reveal the conformation, stereochemistry, and intermolecular interactions, crucial for understanding the compound's reactivity and properties. For example, crystallographic studies have detailed the configurations of related compounds, providing insights into their molecular arrangements and potential for interaction (Zugenmaier, 2013).
Chemical Reactions and Properties
The reactivity of benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate with various reagents can lead to a range of chemical transformations, important for its functionalization and application in more complex chemical syntheses. For example, cycloaddition reactions involving azomethine ylides are a key reaction type for compounds within this chemical class, leading to the formation of novel cyclic structures (Sosnovskikh et al., 2014).
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate has been explored in the synthesis of various compounds. The study of triorganostannyl esters of aminobenzoic acids revealed that benzyl substituents on tin could be pivotal in determining the physicochemical properties and interactions of ligands in coordination to metal centers (Tzimopoulos et al., 2010).
Medicinal Chemistry
- The compound has relevance in medicinal chemistry, particularly in the synthesis of integrin antagonists for the treatment of idiopathic pulmonary fibrosis. A diastereoselective synthesis involving a benzyl-substituted pyrrolidine was reported, highlighting its potential as a therapeutic agent (Anderson et al., 2016).
Cholinesterase Inhibition
- In the field of enzyme inhibition, benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate derivatives were found to exhibit inhibitory effects against cholinesterases, with some compounds showing promising activity. This research provides insights into potential therapeutic applications for neurological disorders (Pizova et al., 2017).
Polymerization and Catalytic Activity
- The compound's derivatives have been used in the electrochemical polymerization of pyrrole. Studies showed that these derivatives exhibit high electrocatalytic activity, particularly for the oxidation of benzyl alcohol, demonstrating their potential in various chemical processes (Lu et al., 2014).
Antimicrobial Activity
- Research into methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which include the benzyl pyrrolidine structure, indicated interesting antibacterial activity against specific bacterial strains, suggesting potential in developing new antimicrobial agents (Nural et al., 2018).
Orientations Futures
The future directions in the study and application of “Benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by a better understanding of the structure-activity relationship (SAR) of these compounds .
Propriétés
IUPAC Name |
benzyl 3-(4-cyanopiperidin-1-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c19-12-15-6-9-20(10-7-15)17-8-11-21(13-17)18(22)23-14-16-4-2-1-3-5-16/h1-5,15,17H,6-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRQMSHAQWTXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C2CCN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone oxime](/img/structure/B2483788.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2483789.png)


![4-(o-tolyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483794.png)
![[3-(tert-butyl)-6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2483797.png)
![N-[1-(4-bromophenyl)ethyl]-3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2483799.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2483802.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2483805.png)
![4-Amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide;dihydrochloride](/img/structure/B2483807.png)